molecular formula C29H28N4O2S2 B11520734 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11520734
M. Wt: 528.7 g/mol
InChI Key: HCYWKQZFDUIIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine core, a thiophene ring, and various functional groups such as cyano, carbamoyl, and sulfanyl groups.

Preparation Methods

The synthesis of 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the dihydropyridine core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the dihydropyridine core through a Hantzsch reaction, followed by the introduction of the thiophene ring and other functional groups through various substitution and coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different oxidation states.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the introduction of new functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives with different functional groups. Compared to these compounds, 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-ETHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(FURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

These compounds share similar core structures but differ in the specific functional groups attached, leading to variations in their properties and applications.

Properties

Molecular Formula

C29H28N4O2S2

Molecular Weight

528.7 g/mol

IUPAC Name

5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H28N4O2S2/c1-4-20-11-6-8-13-23(20)32-25(34)17-37-29-21(16-30)27(24-14-9-15-36-24)26(19(3)31-29)28(35)33-22-12-7-5-10-18(22)2/h5-15,27,31H,4,17H2,1-3H3,(H,32,34)(H,33,35)

InChI Key

HCYWKQZFDUIIIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CS4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.